molecular formula C4H12N2O2S B8665299 N-(2-amino-propyl)-methanesulfonamide

N-(2-amino-propyl)-methanesulfonamide

Cat. No.: B8665299
M. Wt: 152.22 g/mol
InChI Key: CFJCEKPHORLGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-propyl)-methanesulfonamide is a high-purity aliphatic sulfonamide building block for medicinal chemistry and drug discovery research. With a molecular formula of C4H12N2O2S and a molecular weight of 152.22 g/mol, this compound features the canonical SMILES CC(CNS(=O)(=O)C)N . Aliphatic sulfonamides are a significant class of compounds demonstrating a wide array of biological activities, including antibacterial, diuretic, hypoglycemic, and anticancer effects . While aromatic sulfonamides have been historically more prominent, recent research has renewed interest in aliphatic subclasses like this one for their potent biological activities, such as antibacterial properties and investigation as inhibitors of carbonic anhydrase, a zinc-containing enzyme implicated in various physiological and pathological processes . The aminopropylmethanesulfonamide scaffold is a key structural motif in several biologically active compounds and is a crucial intermediate in the synthesis of complex pharmaceutical agents . The synthesis of this scaffold often involves strategic challenges such as controlling stereochemistry, using protecting groups for reactive functional groups, and multi-step synthetic planning . Modern synthetic chemistry has focused on developing more efficient and versatile methods for creating these molecules, including novel catalytic systems and reaction conditions that allow for the construction of diverse molecular structures . Researchers can employ direct synthesis approaches, such as the sulfonylation of 1,2-diaminopropane with methanesulfonyl chloride, to access this versatile research chemical . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H12N2O2S

Molecular Weight

152.22 g/mol

IUPAC Name

N-(2-aminopropyl)methanesulfonamide

InChI

InChI=1S/C4H12N2O2S/c1-4(5)3-6-9(2,7)8/h4,6H,3,5H2,1-2H3

InChI Key

CFJCEKPHORLGSA-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C)N

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for N 2 Amino Propyl Methanesulfonamide and Its Analogues

Direct and Indirect Synthesis Approaches for N-(2-amino-propyl)-methanesulfonamide

The synthesis of this compound can be achieved through several strategic pathways, broadly categorized as direct and indirect methods. These approaches leverage fundamental reactions in organic chemistry, primarily focusing on the formation of the sulfonamide bond.

Amination Reactions in Methanesulfonamide (B31651) Formation

The formation of a sulfonamide bond is frequently accomplished through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This method is a cornerstone in the synthesis of sulfonamides due to its efficiency and broad applicability. nih.gov In the context of this compound, this would involve the reaction of methanesulfonyl chloride with 1,2-diaminopropane (B80664).

Recent advancements have also explored electrochemical methods for the oxidative coupling of thiols and amines to form sulfonamides, offering a more environmentally benign approach. nih.gov Furthermore, one-pot procedures have been developed that avoid the need for pre-functionalized starting materials, such as the conversion of aromatic acids to sulfonyl chlorides followed by in-situ amination. nih.govprinceton.edu Although many examples focus on aromatic sulfonamides, the underlying principles of nucleophilic attack by an amine on an activated sulfonic acid derivative are broadly applicable.

A variety of reagents and conditions can be employed to facilitate this transformation, as illustrated in the table below.

Reagent/MethodDescriptionKey Features
Methanesulfonyl Chloride The classical and most direct approach involves reacting methanesulfonyl chloride with an amine. google.comHigh reactivity, but can be sensitive to moisture and may require a base to neutralize the HCl byproduct.
Electrochemical Synthesis An environmentally friendly method that involves the oxidative coupling of thiols and amines. nih.govAvoids the use of harsh reagents and is driven by electricity.
One-Pot Synthesis from Carboxylic Acids A newer strategy that converts aromatic carboxylic acids to sulfonyl chlorides, which then react with an amine in the same vessel. nih.govprinceton.eduHigh atom economy and avoids isolation of the sulfonyl chloride intermediate.

Sulfonylation of Aminopropyl Precursors

A direct and common strategy for the synthesis of this compound involves the sulfonylation of a suitable aminopropyl precursor, namely 1,2-diaminopropane. sigmaaldrich.comwikipedia.orgsolubilityofthings.com This reaction entails treating 1,2-diaminopropane with methanesulfonyl chloride or a related methanesulfonylating agent. A base is typically required to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also crucial, with nitroalkanes being identified as effective reaction diluents that facilitate the separation of the sulfonamide product from the amine hydrochloride salt byproduct. google.com

The reaction proceeds via the nucleophilic attack of one of the amino groups of 1,2-diaminopropane on the electrophilic sulfur atom of methanesulfonyl chloride. Due to the presence of two amino groups in 1,2-diaminopropane (a primary and a secondary amine), regioselectivity can be a consideration, although the primary amine is generally more reactive.

Key parameters for this reaction are summarized in the following table:

ParameterTypical ConditionsRationale
Sulfonylating Agent Methanesulfonyl ChlorideReadily available and highly reactive.
Amine Precursor 1,2-DiaminopropaneProvides the necessary aminopropyl backbone.
Solvent Dichloromethane, Nitroethane google.comSolubilizes reactants and facilitates product isolation.
Base Triethylamine (B128534), PyridineNeutralizes the HCl byproduct.
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions.

Derivatization from Aminoalkanesulfonic Acid Precursors

An alternative, though less direct, route to this compound involves the derivatization of aminoalkanesulfonic acid precursors. This approach could start from a compound like 2-aminoethanesulfonic acid (taurine) and involve subsequent modifications to introduce the propyl group and form the methanesulfonamide. google.com

The synthesis of aminoalkanesulfonic acids can be achieved through various methods, such as the reaction of 2-oxazolidinone (B127357) with a water-soluble metal sulfite. google.com Once the aminoalkanesulfonic acid is obtained, it would require conversion to a more reactive intermediate, such as a sulfonyl chloride, before reaction with an appropriate amine to form the final sulfonamide. This multi-step process offers flexibility in introducing structural diversity but is generally more complex than direct sulfonylation methods.

Stereoselective Synthesis and Chiral Resolution of this compound

Given that this compound contains a chiral center at the second carbon of the propyl chain, its synthesis in an enantiomerically pure form is of significant interest. This can be achieved through either stereoselective synthesis, where the desired enantiomer is formed preferentially, or through the resolution of a racemic mixture.

Enantioselective Methodologies for Chiral Amines

The enantioselective synthesis of the chiral amine precursor, 1,2-diaminopropane, is a key strategy for obtaining enantiomerically pure this compound. A variety of methods have been developed for the asymmetric synthesis of chiral amines. nih.govrroij.com

One prominent approach is the asymmetric hydrogenation of imines or enamines using chiral transition metal catalysts. nih.gov Another powerful technique involves the use of biocatalysis, where enzymes are employed to catalyze the formation of a specific enantiomer of an amine. rochester.edu Furthermore, chiral pool synthesis, which utilizes readily available chiral starting materials like amino acids, can be an effective route. wikipedia.org For instance, D-alanine has been used as a chiral starting material for the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. google.comgoogle.com

Chiral resolution is another widely used technique to separate enantiomers from a racemic mixture. wikipedia.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization. wikipedia.orgwikipedia.org Chiral chromatography is also a powerful tool for the analytical and preparative separation of enantiomers. nih.govnih.govmdpi.com

The following table summarizes some of the key enantioselective methodologies:

MethodologyDescriptionAdvantages
Asymmetric Hydrogenation Reduction of a prochiral imine or enamine using a chiral catalyst to produce one enantiomer of the amine in excess. nih.govHigh enantioselectivities can be achieved.
Biocatalysis Use of enzymes to catalyze the stereoselective synthesis of amines. rochester.eduHigh specificity and mild reaction conditions.
Chiral Pool Synthesis Starting from a readily available enantiomerically pure natural product, such as an amino acid. wikipedia.orggoogle.comThe chirality is inherent in the starting material.
Chiral Resolution Separation of a racemic mixture of amines into its constituent enantiomers. wikipedia.orgApplicable when asymmetric synthesis is not feasible.

Diastereoselective Control in Sulfonamide Formation

When a chiral amine is reacted with a sulfonylating agent, the formation of the sulfonamide bond itself does not typically create a new stereocenter. However, if the amine substrate already contains stereocenters, the reaction can be influenced by these existing chiral elements, potentially leading to diastereoselectivity if a new stereocenter is formed elsewhere in the molecule during the reaction sequence.

A notable strategy for achieving diastereoselective control in the synthesis of β-amino sulfonamides involves the addition of sulfonyl anions to chiral N-sulfinyl imines. nih.gov This method has been shown to proceed with high yields and excellent stereoselectivity. While this specific example pertains to β-amino sulfonamides, the principle of using a chiral auxiliary on the nitrogen atom to direct the stereochemical outcome of a reaction is a well-established concept in asymmetric synthesis. nih.gov

In the case of synthesizing this compound from an enantiomerically pure 1,2-diaminopropane, the focus is on preserving the existing stereocenter rather than creating a new one with diastereocontrol during the sulfonylation step.

Advanced Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, transition metal-catalyzed reactions and biocatalysis represent the forefront of innovation.

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of C-N and S-N bonds, which are central to the structure of sulfonamides. nih.govnih.gov Copper-catalyzed sulfonamidation reactions offer a direct and efficient route to synthesize N-alkyl and N-aryl sulfonamides under relatively mild conditions. nih.gov

The general mechanism for copper-mediated N-sulfonamidation of amines involves the reaction of a sulfonyl chloride or sulfonyl azide (B81097) with an amine in the presence of a copper catalyst. The copper catalyst facilitates the coupling by activating the sulfonylating agent and promoting the formation of the S-N bond. Various copper sources, such as CuI, Cu(OAc)₂, and copper nanoparticles, can be employed, often in conjunction with a ligand to enhance catalytic activity and a base to neutralize the acid byproduct. nih.gov

While specific studies detailing the copper-catalyzed synthesis of this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to a broad range of aliphatic amines. rsc.orgrsc.org The reaction conditions, including the choice of solvent, temperature, and catalyst system, are crucial for achieving high yields and selectivity. For instance, a typical procedure might involve reacting methanesulfonyl chloride with 1,2-diaminopropane in the presence of a copper(I) or copper(II) salt and a suitable base like triethylamine or potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF.

A key advantage of copper catalysis is its tolerance to a wide array of functional groups, which can simplify synthetic routes by reducing the need for protecting groups. nih.gov Research into the synthesis of (E)-N-sulfonylformamidines through copper-catalyzed coupling of sulfonamides with alkylamines highlights the versatility of this approach. nih.gov

Table 1: Representative Copper-Catalyzed Sulfonamidation Reactions

Amine Substrate Sulfonylating Agent Copper Catalyst Ligand/Additive Solvent Product Type Reference
Primary Alkylamine Arylsulfonyl Chloride CuI Ethylene Glycol t-Butanol N-Alkylarylsulfonamide General Methodology
Aliphatic Diamine Methanesulfonyl Azide Cu(OAc)₂ Phenanthroline Acetonitrile N-Alkylmethanesulfonamide General Methodology

Enzymatic Synthesis and Biocatalysis for Aminosulfonamide Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases, proteases, and transaminases, can be employed to synthesize chiral amines and amides with high enantiopurity under mild reaction conditions. nih.govnih.govgoogle.com

For the synthesis of chiral aminosulfonamide analogues, enzymatic kinetic resolution is a particularly valuable technique. google.comgoogle.com In this process, a racemic mixture of an amine is reacted with an acylating agent in the presence of an enzyme that selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose due to their broad substrate specificity and high enantioselectivity. rsc.org

While direct enzymatic synthesis of this compound has not been specifically reported, the synthesis of chiral amines using transaminases with 2-aminopropane as an amine donor has been demonstrated, showcasing the potential for enzymatic routes to produce the chiral backbone of the target molecule. nih.gov Furthermore, the dynamic kinetic resolution of amino acid amides using stereoselective amino acid amidases in the presence of a racemase provides a pathway to chiral amino acids, which can be precursors for aminosulfonamides. nih.gov

The advantages of enzymatic synthesis include high stereoselectivity, mild reaction conditions (aqueous media, ambient temperature, and neutral pH), and reduced environmental impact. nih.gov Protein engineering and process optimization continue to expand the scope and efficiency of biocatalytic methods for the synthesis of complex chiral molecules. nih.gov

Table 2: Examples of Enzymatic Synthesis Relevant to Aminosulfonamides

Enzyme Reaction Type Substrate Product Key Advantage Reference
Transaminase Asymmetric amination Ketone + 2-aminopropane Chiral amine High enantioselectivity nih.gov
Lipase (e.g., CALB) Kinetic Resolution Racemic amine + acyl donor Enantiopure amine and amide Broad substrate scope rsc.org

Purification and Spectroscopic Characterization Methodologies

The purification and unambiguous structural identification of this compound and its analogues are critical to ensure their quality and purity for any application. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of sulfonamides. nih.govresearchgate.netrsc.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol (B129727) with additives like formic acid or trifluoroacetic acid), is commonly used to separate sulfonamides from starting materials, reagents, and byproducts. nih.govbiotech-asia.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govrsc.org This technique is invaluable for identifying and quantifying the target compound in complex mixtures. nih.govresearchgate.netpreprints.org For methanesulfonamide and its derivatives, LC-MS/MS methods have been developed for quantification in various matrices, often involving a derivatization step to enhance chromatographic retention and ionization efficiency. nih.gov

Ultra-performance liquid chromatography (UPLC) utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC, resulting in faster separations with higher resolution and sensitivity. preprints.org UPLC-MS/MS methods have been successfully applied to the analysis of a wide range of sulfonamides in various samples. biotech-asia.org

Table 3: Chromatographic Techniques for Sulfonamide Analysis

Technique Stationary Phase Mobile Phase Detection Application Reference
HPLC C18 Acetonitrile/Water with Formic Acid UV, MS Purification and Quantification nih.govrsc.org
LC-MS/MS C18 Acetonitrile/Water with Formic Acid Tandem Mass Spectrometry Trace analysis, Identification nih.govresearchgate.netpreprints.org

Spectroscopic Elucidation of Molecular Structure (e.g., NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. lehigh.edunih.gov For this compound, ¹H NMR would provide information on the number and connectivity of protons, while ¹³C NMR would reveal the carbon skeleton. researchgate.net Key signals would include those for the methyl group of the methanesulfonyl moiety, the methylene (B1212753) and methine protons of the propyl chain, and the protons of the amino groups. The chemical shifts and coupling patterns would confirm the structure of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netmdpi.com The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide group, S=O stretching vibrations (symmetric and asymmetric) of the sulfonyl group, and C-H stretching of the alkyl groups. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. nih.govrsc.org For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), can provide further structural information by showing the loss of specific fragments, such as the methanesulfonyl group or parts of the propyl chain. nih.gov

Table 4: Expected Spectroscopic Data for this compound

Technique Expected Key Signals/Features Information Provided
¹H NMR Signals for CH₃-S, -CH₂-N, -CH(NH₂)-, -NH₂, -NH-SO₂ Proton environment and connectivity
¹³C NMR Signals for C-S, C-N carbons Carbon skeleton
FT-IR N-H stretches, S=O stretches, C-H stretches Presence of functional groups

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.netkcl.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. nih.gov

Structure Activity Relationship Sar and Structural Optimization Studies for N 2 Amino Propyl Methanesulfonamide Derivatives

Rationale and Principles of SAR in Aliphatic Aminosulfonamide Research

Sulfonamides are a cornerstone in drug development, exhibiting a vast array of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.com The general structure, often featuring a benzene (B151609) ring attached to a sulfonamide group, has been extensively modified to optimize biological outcomes. ajchem-b.com In the realm of aliphatic aminosulfonamides, such as derivatives of N-(2-amino-propyl)-methanesulfonamide, SAR studies are crucial for elucidating the interactions between the molecule and its biological target.

Systematic Structural Modifications of the Aminopropyl Moiety

The aminopropyl portion of the molecule presents several opportunities for structural modification to probe and optimize biological activity.

The length and branching of the aliphatic chain connecting the amino and sulfonamide groups are critical for determining how the molecule fits into its target's binding pocket. Hydrophobic contacts provided by long aliphatic chains can be essential for membrane insertion or interaction with hydrophobic regions of a target protein. nih.govresearchgate.net In various classes of compounds, altering the alkyl chain length has profound effects on potency. For example, in a series of M1 allosteric agonists, SAR was found to be quite sensitive to such changes. nih.gov Similarly, in studies of fatty amine-tripeptide conjugates, long fatty amines (16-18 carbons) were found to be crucial for potent antimicrobial activity, highlighting the importance of the aliphatic chain's contribution to hydrophobic interactions. nih.gov While specific data on this compound is limited, the general principle holds that modifying the propyl chain—by extending it to a butyl or pentyl chain, or by introducing branching—would significantly impact the compound's spatial arrangement and lipophilicity, thereby influencing its biological activity.

Table 1: General Impact of Alkyl Chain Modification on Activity of Bioactive Amines

Modification Rationale Potential SAR Outcome Reference
Chain Elongation Probes for additional hydrophobic interactions in the binding site. May increase potency if the binding pocket can accommodate a longer chain. nih.gov
Chain Shortening Reduces lipophilicity and conformational flexibility. May increase selectivity or reduce non-specific binding. mdpi.com

| Introduction of Branching | Introduces steric bulk and restricts conformational freedom. | Can enhance binding affinity by locking the molecule into a more favorable conformation. | nih.gov |

This table illustrates general principles observed in SAR studies of related compound classes.

The terminal amino group is a key site for modification, as it often participates in crucial hydrogen bonding or ionic interactions.

N-alkylation: Introducing alkyl groups to the amino nitrogen can alter its basicity and steric profile. The N-alkylation of sulfonamides can be achieved using various synthetic methods, including catalysis by water-soluble iridium complexes. rsc.org This modification can influence how the molecule interacts with its target, potentially enhancing or diminishing activity depending on the size and nature of the alkyl group and the specific requirements of the binding site.

N-acylation: The conversion of the amino group to an amide via N-acylation is a common strategy in medicinal chemistry. researchgate.netresearchgate.net N-acylsulfonamides have received considerable attention due to their diverse biological activities. researchgate.net This modification neutralizes the basicity of the nitrogen, replaces a hydrogen bond donor with an acceptor (the carbonyl oxygen), and introduces a larger, more rigid substituent. These changes can dramatically alter the binding mode and potency of the compound. researchgate.net For example, molecular docking studies on certain sulfonamide derivatives have shown that the moieties introduced via acylation can interact efficiently with key residues in an enzyme's active site. researchgate.net

Table 2: Effect of N-Substitution on Sulfonamide Derivatives

Substitution Type Structural Change Effect on Physicochemical Properties Common SAR Finding Reference
N-Alkylation Addition of an alkyl group to the nitrogen. Increases steric bulk; may slightly alter basicity. Activity is often sensitive to the size of the alkyl group. rsc.org

| N-Acylation | Conversion of the amine to an amide. | Neutralizes basicity; adds a hydrogen bond acceptor (C=O); increases size. | Can significantly change the binding mode and introduce new interactions. | researchgate.netresearchgate.net |

This table summarizes general outcomes of N-substitution on the activity of sulfonamide-containing molecules.

Cyclization represents a more profound structural modification where the aminopropyl chain is incorporated into a ring system, leading to the formation of a sultam (a cyclic sulfonamide). This strategy rigidly confines the molecule's conformation, which can be highly beneficial if the constrained shape matches the optimal geometry for binding to a biological target. researchgate.net Various synthetic methods have been developed to create these scaffolds, including intramolecular Heck reactions, ring-closing metathesis, and reductive cyclization of cyanoalkylsulfonyl fluorides. researchgate.netnih.govnih.gov

The formation of a sultam ring from an open-chain aminosulfonamide drastically alters the molecule's topology. rsc.org For instance, γ-sultams (five-membered rings) and β-sultams (four-membered rings) present the nitrogen and sulfonyl groups in a fixed spatial relationship. nih.govresearchgate.net This conformational rigidity reduces the entropic penalty upon binding and can lead to a significant increase in potency and selectivity. researchgate.net The synthesis of skeletally diverse sultams is an active area of research, reflecting their importance as promising scaffolds in drug discovery. nih.gov

Modifications of the Methanesulfonamide (B31651) Group

The methanesulfonamide group itself is a target for structural optimization.

The sulfonyl group is a critical component, often acting as a hydrogen bond acceptor and a key anchoring point to the biological target. nih.gov While the "methane" part of methanesulfonamide is a simple methyl group, replacing it with larger, more complex, or functionally diverse groups can probe the steric and electronic requirements of the binding site.

For example, replacing the methyl group with larger alkyl or aryl groups would increase the lipophilicity and steric bulk of the sulfonamide headgroup. nih.gov Introducing aromatic rings could facilitate new π-π stacking or other non-covalent interactions with aromatic amino acid residues in the target protein. nih.gov In SAR studies of bicyclic 2-pyridone inhibitors, the introduction of methyl sulfonamide substituents was found to effectively improve pharmacokinetic properties. nih.gov Furthermore, studies on various heterocyclic sulfonamide derivatives show that the nature of the group attached to the sulfonyl moiety is a key determinant of antibacterial activity. nih.gov The systematic exploration of different R-groups in the R-SO2NH- structure is a fundamental strategy for optimizing the potency and selectivity of sulfonamide-based agents. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name

Impact of Substitution on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO2NH-) in this compound and its derivatives is a critical site for structural modification that can profoundly influence biological activity. Structure-activity relationship (SAR) studies have consistently shown that the electronic environment and steric properties of this nitrogen are key determinants of a compound's efficacy. The acidity of the sulfonamide proton, and therefore its ionization state at physiological pH, is a crucial factor. Correlation equations have demonstrated that biological action is often dependent on the negative logarithm of the ionization constant (pKa). nih.gov

Substitutions on this nitrogen can modulate the molecule's physicochemical properties in several ways:

Electronic Effects : Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) directly alters the acidity of the N-H bond. EWGs tend to increase acidity, which can enhance interactions with biological targets, while EDGs decrease acidity. Increased antibacterial activity of certain sulfonamide drug groups has been observed upon substitution with EWGs like a nitro group. nih.gov

Steric Hindrance : The size and shape of the substituent can affect how the molecule fits into the binding pocket of a target enzyme or receptor. Bulky substituents may either prevent binding or, conversely, create favorable van der Waals interactions if the pocket is large enough to accommodate them.

Hydrogen Bonding : Substitution on the sulfonamide nitrogen removes the hydrogen atom, eliminating its potential as a hydrogen bond donor. However, the substituent itself may introduce new hydrogen bond acceptors or donors, altering the interaction profile of the molecule with its target.

Theoretical studies on related alkylimino-substituted sulfonamides show that changes in the length of an alkyl chain attached to the amine can influence intramolecular hydrogen bonding, which affects the molecule's conformation and acidity. nih.gov For instance, the strength of an intramolecular hydrogen bond between the amine and sulfonamide groups can vary with the length of the alkyl chain, peaking at a certain length before decreasing. nih.gov

Substituent (R) on Sulfonamide NitrogenPredicted Impact on Acidity (pKa)Potential Change in LipophilicityEffect on H-BondingAnticipated SAR Outcome
-H (unsubstituted)BaselineBaselineActs as H-bond donorBaseline activity, dependent on target interaction.
-CH3 (Methyl)Slightly DecreasedIncreasedRemoves H-bond donor siteMay decrease activity if H-bond donation is critical; altered membrane permeability.
-C6H5 (Phenyl)IncreasedSignificantly IncreasedRemoves H-bond donor; adds potential for π-π interactionsActivity depends on the target's ability to accommodate a bulky, aromatic group. nih.gov
-C(O)CH3 (Acetyl)Significantly IncreasedSlightly IncreasedRemoves H-bond donor; adds H-bond acceptor (C=O)May enhance binding through new acceptor interactions, but could be liable to hydrolysis.

Incorporation into Hybrid Molecular Architectures

The this compound scaffold can be incorporated into larger, hybrid molecules to create multifunctional agents. This strategy aims to combine the properties of the aminosulfonamide core with other pharmacophores to achieve enhanced efficacy, better targeting, or novel mechanisms of action.

The covalent conjugation of a bioactive molecule like an aminosulfonamide to another chemical entity (e.g., a cytotoxic agent, a targeting moiety) requires a chemical linker. nih.gov The design of this linker is crucial, as it must maintain stability in circulation but allow for cleavage at the target site. nih.gov

Common linker strategies include:

Self-Immolative Linkers : These are among the most sophisticated linkers. They are designed to undergo spontaneous degradation and release the active molecule upon a specific triggering event (e.g., enzymatic cleavage). unimi.it A widely used example is the para-aminobenzyl (PAB) scaffold. Once an external trigger unmasks the aniline (B41778) moiety of the PAB, it undergoes a rapid 1,6-elimination, releasing the attached molecule. unimi.it

Cleavable Linkers : These are designed to be broken by specific conditions prevalent in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes (e.g., cathepsins, matrix metalloproteinases). nih.gov

Non-Cleavable Linkers : In some cases, the hybrid molecule is designed to act as a single entity, and a stable, non-cleavable linker is used to permanently attach the components.

The choice of linker depends on the desired mechanism of action. A key consideration is the balance between the linker's stability and its selective cleavage to ensure the therapeutic agent is released at the intended site, thereby maximizing efficacy and minimizing off-target effects. nih.govunimi.it

Linker TypeCleavage MechanismCommon ExamplesPrimary Advantage
Enzyme-sensitiveCleavage by specific enzymes (e.g., cathepsins) overexpressed in target tissue.Valine-Citrulline (Val-Cit)High target specificity. nih.gov
pH-sensitiveHydrolysis in the acidic environment of tumors or endosomes.Hydrazones, cis-AconitylExploits physiological differences in pH. nih.gov
Self-ImmolativeSpontaneous cascade reaction following an initial trigger.Para-aminobenzyl (PAB) carbamatesEnsures efficient and complete release of the active molecule. unimi.it
Stable/Non-cleavableNo cleavage; conjugate acts as a single molecule.ThioetherHigh stability; suitable when the entire conjugate is the active agent.

Fusing the this compound core with heterocyclic or aromatic systems is a common strategy to expand chemical diversity and explore new biological activities. nih.gov These fused systems can significantly alter the molecule's properties by introducing new points of interaction with biological targets.

Aromatic Systems : The introduction of aromatic rings (e.g., phenyl, biphenyl, naphthyl) can facilitate π-π stacking or hydrophobic interactions within a protein's binding site. nih.gov The substitution pattern on these aromatic rings provides further opportunities for optimization, allowing for fine-tuning of electronic properties and steric bulk.

Heterocyclic Systems : Incorporating heterocycles (e.g., pyridine, pyrimidine, morpholine, quinazoline) can introduce hydrogen bond donors and acceptors, modify the pKa of nearby functional groups, and improve the molecule's solubility and metabolic profile. Chiral sulfonamides possessing N-heterocyclic systems have been synthesized and evaluated for various biological activities, including antiviral properties. nih.gov Molecular docking studies on such derivatives often reveal specific interactions, such as hydrogen bonds with key amino acid residues like aspartate, and π-π interactions with residues like tyrosine and tryptophan. nih.gov

Fused SystemPotential New InteractionsLikely Impact on Physicochemical Properties
Phenylπ-π stacking, hydrophobic interactions.Increases lipophilicity.
PyridineHydrogen bond acceptor (N atom), π-π stacking.Increases polarity and potential for aqueous solubility.
QuinazolineMultiple H-bond acceptors, potential for π-π stacking.Can serve as a scaffold for kinase inhibition.
MorpholineHydrogen bond acceptor (O atom), improves solubility.Increases hydrophilicity and metabolic stability. nih.gov

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.gov The this compound molecule contains a chiral center at the second carbon of the propyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a small chiral molecule and a biological target is often stereoselective. One enantiomer may bind with significantly higher affinity than the other, leading to differences in potency. In some cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other is less active or inactive (the distomer). nih.gov

The differences in activity between enantiomers can be attributed to:

Target Binding : The three-dimensional arrangement of functional groups in one enantiomer may allow for optimal multipoint interactions with the binding site (e.g., via hydrogen bonds, hydrophobic interactions, and ionic bonds), while its mirror image cannot achieve the same complementary fit. nih.gov

Cellular Uptake and Transport : Membrane transport proteins can be stereoselective, preferentially allowing the uptake of one enantiomer over the other. This can lead to significant differences in intracellular concentration and, therefore, apparent activity. nih.gov

Metabolism : The enzymes responsible for drug metabolism can also exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other. This can affect the compound's half-life and duration of action.

Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug development process to identify the more potent and selective isomer.

Property(R)-Enantiomer(S)-EnantiomerImplication for Biological Activity
Physical Properties (m.p., b.p., solubility)IdenticalIdenticalPhysicochemical properties do not differ in an achiral environment.
Optical RotationEqual and oppositeEqual and oppositeDefines the enantiomers but does not predict activity.
Binding to Chiral TargetPotentially High AffinityPotentially Low AffinityOne enantiomer (the eutomer) may be significantly more potent. nih.gov
Metabolic RateMay be metabolized faster or slowerMay be metabolized faster or slowerDifferences can lead to variations in pharmacokinetic profiles.

Mechanistic Investigations of N 2 Amino Propyl Methanesulfonamide Interactions in Vitro

Enzyme Inhibition and Modulatory Studies

Information regarding the effect of N-(2-amino-propyl)-methanesulfonamide on enzyme activity is not currently available in the scientific literature. To populate the following sections, studies would need to be conducted to identify potential enzyme targets and characterize the nature of any inhibitory or modulatory effects.

Target Identification and Binding Kinetics

The initial step in understanding the enzymatic interactions of a compound is to identify its protein targets. This can be achieved through various screening methods, including affinity-based pull-down assays and label-free approaches such as Drug Affinity Responsive Target Stability (DARTS). Once a target is identified, binding kinetics, which describe the rate of association and dissociation between the compound and the enzyme, would be determined.

A representative data table for such findings would include:

Target EnzymeK_on (M⁻¹s⁻¹)K_off (s⁻¹)K_d (nM)Assay Method
Data not availableData not availableData not availableData not availableData not available

Characterization of Inhibitory Mechanisms (e.g., Competitive Inhibition)

Following target identification, the mechanism of enzyme inhibition would be investigated. This involves determining whether the compound competes with the enzyme's natural substrate for the active site (competitive inhibition), binds to another site on the enzyme to alter its function (non-competitive or allosteric inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition).

Key parameters derived from these studies include the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀).

Target EnzymeInhibition TypeK_i (nM)IC₅₀ (µM)Substrate Used
Data not availableData not availableData not availableData not availableData not available

Enzyme-Substrate/Inhibitor Complex Analysis

To gain a deeper understanding of the inhibitory mechanism at a molecular level, the structure of the enzyme in complex with the inhibitor would be analyzed. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution images of the binding site, revealing the specific amino acid residues involved in the interaction. This structural information is invaluable for understanding the basis of inhibition and for the rational design of more potent or selective inhibitors.

Receptor Ligand Binding and Functional Assays

Similar to the enzyme inhibition studies, there is no available data on the interaction of this compound with any receptors. The following subsections outline the types of studies that would be necessary to determine its receptor activity profile.

Affinity and Selectivity Profiling

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These experiments typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of the test compound to displace it. The selectivity of the compound is then determined by testing it against a panel of different receptors.

A typical data table for affinity and selectivity would look as follows:

Receptor TargetBinding Affinity (K_d or K_i, nM)Selectivity vs. Other ReceptorsAssay Type
Data not availableData not availableData not availableData not available

Allosteric Modulation and Orthosteric Interactions

Beyond simple binding, functional assays are required to determine how the compound affects receptor activity. These studies can distinguish between compounds that bind to the primary (orthosteric) binding site, where the endogenous ligand binds, and those that bind to a secondary (allosteric) site to modulate the receptor's response to the endogenous ligand. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (dampening the effect), or neutral (binding without altering activity but blocking other modulators).

Receptor TargetModulatory EffectEC₅₀ / IC₅₀ (nM)Assay Description
Data not availableData not availableData not availableData not available

Signal Transduction Pathway Analysis

Investigating the impact of this compound on cellular signaling pathways is a critical step in understanding its mechanism of action. In an in vitro setting, this analysis would typically involve treating specific cell lines with the compound and monitoring for changes in key signaling molecules. Techniques such as Western blotting would be used to quantify the phosphorylation status or total protein levels of kinases, transcription factors, and other proteins central to pathways of interest. For a comprehensive view, phosphoproteomics, a mass spectrometry-based approach, could be employed to globally identify and quantify changes in protein phosphorylation across the proteome, offering an unbiased map of the signaling networks affected by the compound.

Molecular Interaction Dynamics

Understanding how this compound physically interacts with its biological targets is fundamental to elucidating its function.

Protein-Ligand Interaction Mapping (e.g., Hydrogen Bonding, Hydrophobic Interactions)

To map the interactions between this compound and a target protein, a combination of computational and experimental methods would be utilized. Molecular docking simulations can predict the preferred binding orientation of the compound within the protein's active or allosteric sites. These models provide insights into potential non-covalent interactions, such as:

Hydrogen Bonds: The amine (-NH2) and sulfonamide (-SO2NH-) groups of the compound are potential hydrogen bond donors and acceptors, likely forming critical interactions with polar residues in the protein's binding pocket.

Hydrophobic Interactions: The propyl group provides a nonpolar region that can engage in favorable hydrophobic interactions with nonpolar amino acid side chains like leucine, isoleucine, or valine, contributing to binding affinity. nih.govresearchgate.net The stability of native proteins is often primarily determined by these hydrophobic interactions between side-chains. researchgate.net

Ionic Interactions: The primary amine group, likely protonated at physiological pH, could form salt bridges with negatively charged residues such as aspartate or glutamate.

Experimentally, techniques like X-ray crystallography or cryo-electron microscopy of the protein-ligand complex would provide high-resolution structural data, confirming the precise nature and geometry of these interactions. nih.gov

Conformational Changes Induced by Compound Binding

The binding of a ligand to a protein often induces structural rearrangements necessary for biological activity. nih.gov These conformational changes in a target protein upon binding of this compound could be investigated using various biophysical techniques. Hydrogen-deuterium exchange mass spectrometry (HDX-MS), for instance, can identify regions of the protein that become more or less solvent-accessible upon compound binding, indicating areas of conformational change. nih.gov Spectroscopic methods such as circular dichroism can detect alterations in the protein's secondary structure, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed, residue-level information about structural dynamics in solution. researchgate.net Such studies are crucial as they reveal whether the compound acts as an agonist, antagonist, or modulator by stabilizing specific protein conformations. nih.govnih.gov

Reaction Pathway Analysis of this compound Transformations

The stability and metabolic fate of a compound are key determinants of its biological activity and duration of action.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of this compound would be assessed by incubating the compound with liver-derived systems, such as liver microsomes or hepatocytes. nih.gov These systems contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite identification follows this stability assessment. By analyzing the incubation mixture with high-resolution mass spectrometry, potential metabolites formed through enzymatic reactions can be detected. Common metabolic pathways for a compound like this compound could include:

Oxidation: Hydroxylation of the propyl chain or N-dealkylation.

Conjugation: Glucuronidation or sulfation of the amine or a hydroxylated metabolite.

The identification of these "soft spots" for metabolism is vital for understanding the compound's pharmacokinetic profile.

Hydrolysis and Degradation Mechanisms

Beyond enzymatic metabolism, the inherent chemical stability of this compound would be evaluated. Forced degradation studies, involving exposure of the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress), are performed to identify potential degradation products. nih.gov The sulfonamide functional group can be susceptible to hydrolysis under certain pH and temperature conditions, which would lead to the cleavage of the sulfur-nitrogen bond. The stability of the compound in aqueous buffers at various pH values would be monitored over time to determine its hydrolysis rate and identify the resulting degradants.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical chemistry research specifically focused on this compound, covering all the subsections outlined in your request, could not be located.

The provided search results contain information on computational methodologies like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations applied to other sulfonamide derivatives or related molecules. However, there is no specific data available for this compound regarding its geometry optimization, conformational analysis, electronic structure, reactivity descriptors, predicted spectroscopic properties, ligand-target docking studies, or molecular dynamics simulations of its biomolecular complexes.

Due to the strict requirement to focus solely on this compound and to provide scientifically accurate, detailed research findings for each specified subsection, it is not possible to generate the requested article. Constructing such an article without specific data would require extrapolation from other compounds or fabrication of information, which would violate the core instructions for accuracy and focus.

Computational and Theoretical Chemistry in N 2 Amino Propyl Methanesulfonamide Research

Molecular Modeling and Dynamics Simulations

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics that is employed to calculate the free energy difference between two related molecular states. This technique is particularly useful in drug design for predicting the binding affinity of a ligand to a protein. The core principle of FEP involves the "alchemical" transformation of one molecule into another through a series of non-physical intermediate steps. By calculating the work required for this transformation both in a solvent and in the protein's binding pocket, the relative binding free energy (ΔΔG) can be determined with high accuracy.

For N-(2-amino-propyl)-methanesulfonamide, FEP calculations could be instrumental in predicting how modifications to its structure would affect its binding to a putative biological target. For instance, researchers could computationally assess the impact of substituting the propyl group or modifying the methanesulfonamide (B31651) moiety on the binding affinity.

A practical application of FEP in a related class of compounds is seen in the study of VX-478, a potent HIV-1 protease inhibitor containing a sulfonamide group. In this study, FEP was used to calculate the solvation and binding free energy differences between VX-478 and its analogs. The calculated values were in excellent agreement with experimental results, demonstrating the predictive power of this method in guiding the optimization of ligand-receptor interactions. Such an approach, if applied to this compound, would enable the rational design of derivatives with enhanced biological activity.

The FEP calculation process involves several key steps:

System Setup: Building accurate models of the ligand, receptor, and solvent.

Molecular Dynamics (MD) Simulations: Running simulations to sample the conformational space of the molecules.

Alchemical Transformations: Gradually changing the parameters of the force field to transform one molecule into another.

Data Analysis: Using statistical mechanics equations to calculate the free energy change from the simulation data.

Quantitative Structure-Activity Relationship (QSAR) Modelingresearchgate.netopenaccesspub.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts. nih.gov

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, electrotopological state indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical Descriptors: Properties such as logP (lipophilicity), molar refractivity, and electronic parameters.

For this compound and its analogs, a wide array of descriptors would be calculated. The subsequent crucial step is descriptor selection, where statistical methods are employed to identify a subset of descriptors that are most relevant to the biological activity being modeled. This is essential to avoid overfitting and to create a robust and predictive model.

Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability). Key statistical parameters used for validation include:

r² (Coefficient of determination): A measure of the goodness of fit for the training set.

q² (Cross-validated r²): A measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method.

Predictive r² (r²_pred): A measure of the model's ability to predict the activity of the external test set.

While no specific QSAR studies on this compound are publicly available, numerous studies on other sulfonamide derivatives have demonstrated the utility of this approach. For instance, a 3D-QSAR study on sulfonamide inhibitors of carbonic anhydrase from Mycobacterium tuberculosis yielded a model with high predictive ability (q² = 0.88, predictive r² = 0.93), indicating that steric and electrostatic fields are significant for inhibitory activity. tandfonline.com

The table below presents hypothetical validation statistics for a QSAR model developed for a series of this compound derivatives, based on typical values seen in the literature for related compounds.

Modelr² (Training Set)q² (Cross-Validation)Predictive r² (Test Set)Standard Error of Estimate (SEE)
MLR Model0.850.780.810.25
PLS Model0.880.820.850.22
ANN Model0.920.850.890.18

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable groups

For this compound, a hypothetical pharmacophore model could be generated based on its structural features. The primary amine group would likely serve as a hydrogen bond donor and a positive ionizable feature. The oxygen atoms of the sulfonamide group would act as hydrogen bond acceptors. The propyl chain would contribute to a hydrophobic feature.

The development of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features. This model can then be used to screen large compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active.

In studies of other sulfonamide-containing compounds, pharmacophore models have been successfully developed. For example, a pharmacophore model for sulfonamide-based 5-HT7 receptor ligands identified key features including hydrogen bond acceptors, hydrophobic/aromatic regions, and a hydrogen bond donor. nih.gov Similarly, a five-featured pharmacophore model was developed for sulfonamide chalcone derivatives as α-glucosidase inhibitors. nih.gov

Based on these principles, a potential pharmacophore for this compound and its analogs might include the features outlined in the table below.

Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction
Hydrogen Bond Donor (HBD)Primary Amine (-NH2)Donating a hydrogen bond to the receptor.
Positive Ionizable (PI)Protonated Amine (-NH3+)Electrostatic interaction with a negatively charged residue.
Hydrogen Bond Acceptor (HBA)Sulfonyl Oxygens (-SO2-)Accepting a hydrogen bond from the receptor.
Hydrophobic (HY)Propyl Chain (-CH2CH2CH3)Van der Waals interactions within a hydrophobic pocket.

Emerging Research Directions and Future Perspectives in N 2 Amino Propyl Methanesulfonamide Investigations

High-Throughput Screening and Lead Identification Strategies

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries for biological activity. nih.govmdpi.com For a molecule like N-(2-amino-propyl)-methanesulfonamide, HTS methodologies can be pivotal in identifying novel biological targets and lead compounds for therapeutic development.

Strategies and Applications:

Target-Based Screening: Libraries of derivatives based on the this compound scaffold can be screened against specific, validated biological targets such as enzymes or receptors. This approach is highly efficient for finding molecules that modulate the activity of a single, known protein.

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived target. embopress.org This can uncover unexpected therapeutic applications and novel mechanisms of action.

Miniaturization and Automation: Advances in automation and miniaturization, such as the use of acoustic dispensing technology to synthesize and screen compounds on a nanomole scale in 1536-well formats, can accelerate the discovery process. nih.gov This allows for the creation and testing of large, diverse libraries "on-the-fly," reducing costs and time. nih.gov

Lead identification follows the initial screening process. "Hits" from HTS are subjected to further validation to confirm their activity and selectivity. This often involves dose-response studies and secondary assays to eliminate false positives. The integration of mass spectrometry (MS) with HTS platforms has further revolutionized this process, allowing for label-free detection and expanding the range of screenable targets. embopress.org

HTS ApproachDescriptionRelevance to this compound
Molecular Target-Based HTS (MT-HTS) Screening against a specific isolated protein or enzyme to find inhibitors or activators. mdpi.comCould identify derivatives that specifically interact with targets like kinases or proteases.
Cellular Target-Based HTS (CT-HTS) Whole-cell assays that measure a compound's effect on cellular processes, such as cell death or signaling pathways. mdpi.comCan reveal the overall biological effect of derivatives in a more physiologically relevant context.
Fragment-Based Screening Screening smaller chemical fragments to identify weak binders, which are then optimized into more potent leads.The core structure of this compound could serve as a starting fragment for building more complex molecules.

Development of Advanced Analytical Probes

Analytical probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. nih.gov The this compound structure, with its primary amine, offers a versatile scaffold for the development of such probes.

By chemically modifying the core structure, researchers can create specialized molecules for various analytical applications:

Fluorescent Probes: A common strategy involves attaching a fluorophore (a fluorescent chemical compound) to the this compound backbone. These fluorescently-tagged molecules can be used in cellular imaging to track the compound's distribution, identify its binding partners, and monitor its effects on cellular structures. nih.gov

Affinity-Based Probes: These probes are designed to bind specifically to a target protein. By immobilizing a derivative of this compound on a solid support, it can be used to isolate its binding partners from a complex biological sample, a technique known as affinity chromatography.

Photoaffinity Probes: These probes incorporate a photoreactive group. Upon exposure to light, the probe forms a covalent bond with its target protein, allowing for the permanent labeling and subsequent identification of the target. nih.gov

The development of these probes enables a deeper understanding of the molecular interactions and mechanisms of action of the parent compound and its derivatives.

Integration with Systems Biology Approaches (e.g., Proteomics, Metabolomics)

Systems biology aims to understand the larger picture of how biological systems function by integrating multiple data types. nih.gov When a compound like this compound or its derivatives show biological activity, proteomics and metabolomics can provide a comprehensive view of its impact on the cell. mdpi.com

Proteomics: This is the large-scale study of proteins. mdpi.com Using mass spectrometry-based techniques, researchers can quantify changes in the expression levels of thousands of proteins in cells treated with a compound. nih.gov This can reveal which cellular pathways are perturbed, offering clues to the compound's mechanism of action.

Metabolomics: This field focuses on the global analysis of metabolites, the small molecules involved in metabolism. youtube.commdpi.com By measuring changes in the metabolome, scientists can understand how a compound affects cellular energy, biosynthesis, and signaling pathways. nih.gov

Integrating these "omics" datasets provides a powerful, hypothesis-generating platform. mdpi.com For example, if a derivative of this compound causes an increase in specific proteins involved in a particular metabolic pathway, and metabolomics confirms an alteration in the products of that pathway, it provides strong evidence for the compound's mode of action. nih.gov

Design Principles for Next-Generation Aminosulfonamide Compounds

The development of new and improved aminosulfonamide compounds relies on established principles of medicinal chemistry, particularly structure-activity relationship (SAR) analysis. nih.gov The goal is to systematically modify the this compound scaffold to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.

Key design principles include:

Scaffold Hopping and Modification: Altering the core aminosulfonamide structure to explore new chemical space and improve interactions with a biological target.

Functional Group Modification: The primary amine and the methanesulfonyl group are key points for modification. Adding different chemical groups can alter the molecule's solubility, ability to cross cell membranes, and binding affinity.

Stereochemical Control: The 2-aminopropyl group contains a chiral center. Synthesizing and testing individual stereoisomers (the R and S forms) is crucial, as they often exhibit significantly different biological activities and potencies.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or electronic properties. This can be used to fine-tune the molecule's properties, for example, to improve metabolic stability or reduce off-target effects.

By applying these principles in iterative design-make-test-analyze cycles, researchers can systematically optimize the aminosulfonamide scaffold to develop next-generation compounds with superior performance for specific biological applications.

Q & A

Q. What are the recommended synthetic routes for N-(2-aminopropyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Copper-catalyzed N-arylation is a viable route, leveraging ligand-free conditions with aryl bromides. Optimize by adjusting reaction temperature (80–100°C), solvent (DMSO or DMF), and copper(I) iodide as a catalyst. Post-synthesis purification via column chromatography ensures high yield .
  • AI-driven retrosynthesis tools (e.g., Template_relevance Pistachio, Reaxys) predict feasible one-step routes by analyzing precursor compatibility and reaction feasibility .

Q. How should researchers handle and store N-(2-aminopropyl)methanesulfonamide to ensure stability?

Methodological Answer:

  • Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use desiccants to mitigate hygroscopic effects, as moisture can hydrolyze sulfonamide bonds. For long-term stability, conduct periodic FT-IR or NMR analyses to monitor structural integrity .

Q. What spectroscopic techniques are essential for characterizing N-(2-aminopropyl)methanesulfonamide?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm amine and sulfonyl group connectivity. For example, the methanesulfonyl group shows a singlet near δ 3.0 ppm .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (e.g., Mo-Kα radiation, 153 K). Compare with reported C–C bond lengths (mean σ = 0.003 Å) .
  • UV/Vis spectroscopy : Correlate experimental λmax with DFT-predicted electronic transitions (e.g., HOMO→LUMO gaps) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the electronic properties of N-(2-aminopropyl)methanesulfonamide?

Methodological Answer:

  • Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). Compare computed UV/Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., hydrogen bonds) .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

  • Purity assessment : Perform HPLC or GC-MS to detect impurities. Recrystallize using solvents like ethanol/water mixtures to isolate pure fractions.
  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to account for polymorphic variations. Cross-reference with databases like PubChem to identify batch-specific anomalies .

Q. How can AI-driven retrosynthesis tools design scalable routes for N-(2-aminopropyl)methanesulfonamide?

Methodological Answer:

  • Leverage Reaxys and Pistachio databases to prioritize one-step reactions. For example, predict feasible amidation between methanesulfonyl chloride and 2-aminopropylamine. Validate routes using synthetic feasibility scores (e.g., atom economy >70%) and literature precedents for analogous sulfonamides .

Q. How do steric and electronic factors influence the biological activity of N-(2-aminopropyl)methanesulfonamide derivatives?

Methodological Answer:

  • Conduct SAR studies by synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring). Use enzyme inhibition assays (e.g., β-secretase) to correlate activity with Hammett σ constants or steric parameters. Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with catalytic residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.